molecular formula C17H25NO2 B592164 tert-Butyl (trans-4-phenylcyclohexyl)carbamate CAS No. 1190890-51-7

tert-Butyl (trans-4-phenylcyclohexyl)carbamate

Cat. No.: B592164
CAS No.: 1190890-51-7
M. Wt: 275.392
InChI Key: ZXSJIEMXLZAPCW-UHFFFAOYSA-N
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Description

tert-Butyl (trans-4-phenylcyclohexyl)carbamate is a chemical compound with the molecular formula C17H25NO2 and a molecular weight of 275.39 g/mol . It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and industry. The compound is known for its stability and versatility, making it a valuable reagent in many chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (trans-4-phenylcyclohexyl)carbamate can be synthesized through the reaction of trans-4-phenylcyclohexylamine with tert-butyl chloroformate. The reaction typically occurs in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (trans-4-phenylcyclohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (trans-4-phenylcyclohexyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (trans-4-phenylcyclohexyl)carbamate involves its role as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, preventing unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the phenylcyclohexyl group.

    tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Contains a hydroxy group instead of a phenyl group.

    tert-Butyl carbazate: Contains a hydrazine group instead of an amine.

Uniqueness

tert-Butyl (trans-4-phenylcyclohexyl)carbamate is unique due to its combination of the tert-butyl group and the trans-4-phenylcyclohexyl moiety. This structure provides enhanced stability and specific reactivity, making it a valuable reagent in organic synthesis and various scientific applications .

Properties

IUPAC Name

tert-butyl N-(4-phenylcyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-17(2,3)20-16(19)18-15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSJIEMXLZAPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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